ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate
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Overview
Description
Ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Substituents:
Carbamoylation and Esterification: The carbamoyl group can be introduced using phosgene or its derivatives, followed by esterification with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, leading to anti-cancer effects.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate can be compared with other quinoline derivatives:
Chloroquine: A well-known anti-malarial drug with a similar quinoline core but different substituents.
Quinoline-6-carboxylate Derivatives: Other derivatives with different functional groups that may have varying biological activities.
Uniqueness
The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-2-(4-methoxyphenyl)quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-3-34-27(32)18-6-13-23-22(14-18)25(15-24(30-23)17-4-11-21(33-2)12-5-17)35-16-26(31)29-20-9-7-19(28)8-10-20/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMIMUJTMRGCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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